3-Acetamido-4,6-dibromopicolinic acid
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Overview
Description
3-Acetamido-4,6-dibromopicolinic acid is a chemical compound with the molecular formula C8H6Br2N2O3 It is a derivative of picolinic acid, characterized by the presence of acetamido and dibromo substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-4,6-dibromopicolinic acid typically involves the bromination of picolinic acid derivatives followed by acetamidation. One common method includes the use of bromine in acetic acid to introduce bromine atoms at the 4 and 6 positions of the pyridine ring. The resulting dibromopicolinic acid is then reacted with acetic anhydride and ammonia to form the acetamido group at the 3 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-4,6-dibromopicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less substituted derivatives.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Less brominated picolinic acid derivatives.
Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetamido-4,6-dibromopicolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized
Properties
Molecular Formula |
C8H6Br2N2O3 |
---|---|
Molecular Weight |
337.95 g/mol |
IUPAC Name |
3-acetamido-4,6-dibromopyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6Br2N2O3/c1-3(13)11-6-4(9)2-5(10)12-7(6)8(14)15/h2H,1H3,(H,11,13)(H,14,15) |
InChI Key |
ZJGZTJKPZZQNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(C=C1Br)Br)C(=O)O |
Origin of Product |
United States |
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